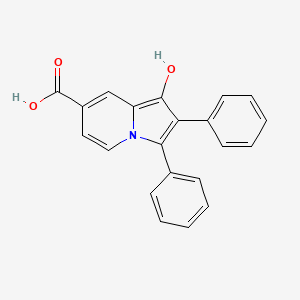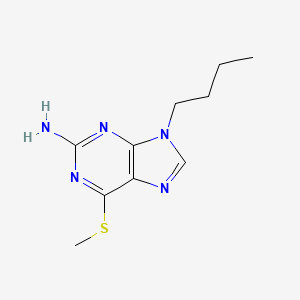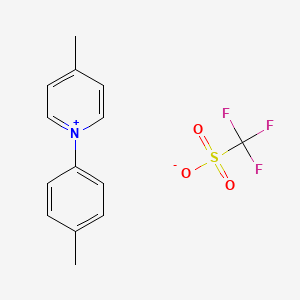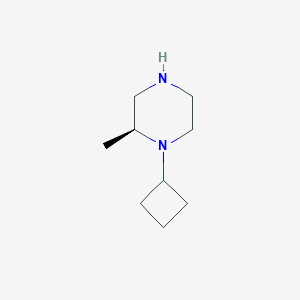
(R)-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate is a complex organic compound that belongs to the morpholine family. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a tert-butyl group, two methyl groups, and a vinyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine ring, followed by the introduction of the tert-butyl, dimethyl, and vinyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The tert-butyl and dimethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while substitution reactions can produce a variety of morpholine derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions, particularly those involving morpholine derivatives. Its structural features make it a valuable tool for investigating the binding and activity of enzymes.
Medicine
In medicine, ®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate could be explored for its potential therapeutic properties. Its ability to interact with biological targets may lead to the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and pharmaceuticals.
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the tert-butyl, dimethyl, and vinyl substitutions.
N-Methylmorpholine: Contains a methyl group instead of the more complex substituents.
Vinylmorpholine: Lacks the tert-butyl and dimethyl groups but retains the vinyl functionality.
Uniqueness
®-tert-Butyl 2,2-dimethyl-6-vinylmorpholine-4-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from simpler morpholine derivatives and valuable for specialized applications in research and industry.
特性
分子式 |
C13H23NO3 |
|---|---|
分子量 |
241.33 g/mol |
IUPAC名 |
tert-butyl (6R)-6-ethenyl-2,2-dimethylmorpholine-4-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-7-10-8-14(9-13(5,6)16-10)11(15)17-12(2,3)4/h7,10H,1,8-9H2,2-6H3/t10-/m1/s1 |
InChIキー |
SQUKMBXHVCCGOK-SNVBAGLBSA-N |
異性体SMILES |
CC1(CN(C[C@H](O1)C=C)C(=O)OC(C)(C)C)C |
正規SMILES |
CC1(CN(CC(O1)C=C)C(=O)OC(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1a-Methyl-7a-[(2Z)-3,7,11,15-tetramethylhexadec-2-en-1-yl]-1aH,2H,7H,7aH-naphtho[2,3-b]oxirene-2,7-dione](/img/structure/B12933423.png)



![7-(Cyclopropylmethyl)-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12933437.png)
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/no-structure.png)



![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

